molecular formula C6H13NO4S B1320399 N-(ethylsulfonyl)-4-aminobutyric acid CAS No. 926247-39-4

N-(ethylsulfonyl)-4-aminobutyric acid

Cat. No.: B1320399
CAS No.: 926247-39-4
M. Wt: 195.24 g/mol
InChI Key: VXYFGOQKBVAOAA-UHFFFAOYSA-N
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Description

N-(Ethylsulfonyl)-4-aminobutyric acid is a derivative of γ-aminobutyric acid (GABA), a critical inhibitory neurotransmitter in the central nervous system. Structurally, it features an ethylsulfonyl (-SO₂-C₂H₅) group attached to the amino nitrogen of 4-aminobutyric acid.

Properties

IUPAC Name

4-(ethylsulfonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-2-12(10,11)7-5-3-4-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFGOQKBVAOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588148
Record name 4-[(Ethanesulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926247-39-4
Record name 4-[(Ethanesulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(ethylsulfonyl)-4-aminobutyric acid typically involves the reaction of 4-aminobutyric acid with ethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobutyric acid+ethylsulfonyl chlorideN-(ethylsulfonyl)-4-aminobutyric acid+HCl\text{4-aminobutyric acid} + \text{ethylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobutyric acid+ethylsulfonyl chloride→N-(ethylsulfonyl)-4-aminobutyric acid+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: N-(ethylsulfonyl)-4-aminobutyric acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The sulfonyl group can be reduced to form sulfides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: N-substituted derivatives of 4-aminobutyric acid.

Scientific Research Applications

N-(ethylsulfonyl)-4-aminobutyric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of sulfonamide derivatives on biological systems.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(ethylsulfonyl)-4-aminobutyric acid involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Functional Group Effects

The pharmacological activity of GABA derivatives is highly sensitive to substituents on the amino group or carbon backbone. Below is a comparative analysis of key compounds:

Compound Name Substituent/Modification Key Structural Feature Pharmacological Activity (Observed/Inferred)
N-(Ethylsulfonyl)-4-aminobutyric acid Ethylsulfonyl group at amino nitrogen Strong electron-withdrawing sulfonyl moiety Hypothesized NMDA receptor modulation
N-(3-Nitrocoumarin-4-yl)-4-aminobutyric acid (1a) 3-Nitrocoumarin-4-yl at amino nitrogen Nitro group enhances electron deficiency 60% survival in MES test (60–80 mg/kg)
N-Acetyl-4-aminobutyric acid Acetyl group at amino nitrogen Electron-withdrawing acetyl moiety No anticonvulsant data reported
4-Amino-2-hydroxybutyric acid Hydroxyl group at C-2 Altered backbone conformation NMR shifts suggest enhanced polarity

Pharmacological Activity and Receptor Interactions

  • Anticonvulsant Efficacy: Compound 1a demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test, achieving 60% survival at 60–80 mg/kg, compared to 10% in controls . Derivatives with nitro groups (e.g., 1d, 3a) showed efficacy in the scPTZ test at lower doses (10–40 mg/kg), suggesting substituent-dependent receptor selectivity . The ethylsulfonyl group in this compound may similarly enhance glycine site antagonism at NMDA receptors, though direct evidence is lacking.
  • Structural Influence on Binding: The downfield NMR shift of GABA H-2 protons in 4-amino-2-hydroxybutyric acid (δ = 2.29) and sulfur-containing analogs (e.g., ACBA) indicates electronic perturbations that could stabilize receptor interactions . Nitrocoumarin and sulfonyl groups may improve binding affinity through hydrophobic interactions or hydrogen bonding with receptor residues.

Metabolic and Physicochemical Properties

  • Solubility and Bioavailability: Acetylated derivatives (e.g., N-Acetyl-4-aminobutyric acid) likely exhibit improved solubility due to reduced polarity, whereas sulfonyl groups may enhance metabolic stability . Nitrocoumarin-containing analogs (e.g., 1a) may face challenges in blood-brain barrier penetration due to increased molecular weight.

Biological Activity

N-(ethylsulfonyl)-4-aminobutyric acid (ESABA) is a compound of interest due to its potential biological activities, particularly in relation to neurotransmitter modulation and pain management. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. The structural modification involving the ethylsulfonyl group enhances the compound's interaction with GABA receptors and transporters.

ESABA functions primarily as an inhibitor of GABA transporters (GATs), particularly mGAT1 and mGAT4. These transporters are crucial for maintaining GABA levels in the synaptic cleft, thus regulating neuronal excitability and synaptic transmission. The inhibition of these transporters can lead to increased GABA availability, enhancing its inhibitory effects on neuronal activity.

Table 1: GABA Transporter Inhibition by ESABA

CompoundTarget GATpIC50 ValueEffect on GABA Uptake
ESABAmGAT15.36Inhibitory
ESABAmGAT45.04Inhibitory

Neuropathic Pain Management

Recent studies have highlighted the potential of ESABA in managing neuropathic pain through its action on GABA transporters. Neuropathic pain often results from imbalances in inhibitory neurotransmission, making GABAergic modulation a promising therapeutic target.

In a series of rodent models for neuropathic pain, compounds similar to ESABA demonstrated significant antinociceptive properties without inducing motor deficits. For instance, compounds exhibiting selective inhibition of mGAT4 showed reduced tactile allodynia and hyperalgesia in diabetic neuropathic pain models .

Case Studies

  • Chemotherapy-Induced Neuropathic Pain : In studies involving oxaliplatin and paclitaxel-induced neuropathic pain models, ESABA analogs exhibited significant pain relief by enhancing GABAergic signaling through transporter inhibition .
  • Diabetic Neuropathic Pain : Administration of ESABA derivatives led to notable reductions in pain responses in diabetic models, suggesting a robust mechanism through which enhanced GABA signaling can alleviate symptoms associated with neuropathic conditions .

Cytotoxicity and Safety Profile

While investigating the therapeutic potential of ESABA, it is crucial to assess its safety profile. Preliminary studies indicated that ESABA and its analogs did not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. The compounds were further evaluated for hepatotoxicity, showing no adverse effects in liver cell assays .

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